Sorbic Acid

Description

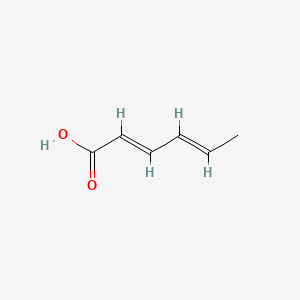

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2E,4E)-hexa-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8)/b3-2+,5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWCOQWTEOXDQX-MQQKCMAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2, Array | |

| Record name | SORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SORBIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34344-66-6 | |

| Record name | Sorbic acid polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34344-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3021277 | |

| Record name | 2E,4E-Hexadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sorbic acid appears as white powder or crystals. Melting point 134.5 °C. Slightly acidic and astringent taste with a faint odor., Dry Powder; NKRA, Colourless needles or white free flowing powder, having a slight characteristic odour and showing no change in colour after heating for 90 minutes at 105 °C, Colorless or white solid; [HSDB] White crystalline solid; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER., White, free-flowing powder | |

| Record name | SORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Hexadienoic acid, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SORBIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sorbic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7188 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (2E,4E)-2,4-Hexadienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | (E,E)-2,4-Hexadienoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1167/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

442 °F at 760 mmHg (decomposes) (NTP, 1992), 228 °C with decomposition. | |

| Record name | SORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SORBIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

260 °F (NTP, 1992), 127 °C (261 °F) - closed cup, 127 °C | |

| Record name | SORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SORBIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Slightly soluble in water, soluble in ethanol., In water, 1910 mg/L at 30 °C, In water, 1560 mg/L at 20 °C (OECD 105 Shake-Flask method), In water: 0.25% at 30 °C, 3.8% at 100 °C, In propylene glycol: 5.5% at 20 °C; in absolute ethanol or methanol: 12.90% at 20 °C; in 20% ethanol: 0.29%; in acetone: 9.2% at 20 °C; in glacial acetic acid: 11.5% at 20 °C; in benzene: 2.3%, in dioxane: 11.0% at 20 °C; in carbon tetrachloride: 1.3% at 20 °C; in cyclohexane: 0.28%; in glycerol: 0.31% at 20 °C; in isopropanol: 8.4%; in isopropyl ether: 2.7% at 20 °C; in methyl acetate: 6.1%; in toluene: 1.9% at 20 °C, For more Solubility (Complete) data for SORBIC ACID (6 total), please visit the HSDB record page., 1.91 mg/mL at 30 °C, Solubility in water, g/100ml at 30 °C: 0.25 (poor), Slightly soluble in water, soluble (in ethanol) | |

| Record name | SORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SORBIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SORBIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (2E,4E)-2,4-Hexadienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | (E,E)-2,4-Hexadienoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1167/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.204 at 66 °F (NTP, 1992) - Denser than water; will sink, 1.204 g/cu cm at 19 °C, 1.2 g/cm³ | |

| Record name | SORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SORBIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.87 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.87 (Air = 1), Relative vapor density (air = 1): 3.87 | |

| Record name | SORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SORBIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 0.01 mmHg at 68 °F ; 9.8 mmHg at 266 °F (NTP, 1992), 0.13 [mmHg], 3.08X10-4 mm Hg at 25 °C (OECD Guideline 104, Vapor Pressure), Vapor pressure, Pa at 20 °C: | |

| Record name | SORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sorbic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7188 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SORBIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless needles or white powder, Needles from water, Needles form dilute alcohol, White crystalline solid, White crystals or powder | |

CAS No. |

110-44-1, 22500-92-1 | |

| Record name | SORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sorbic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorbic acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Hexadienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022500921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Hexadienoic acid, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2E,4E-Hexadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexa-2,4-dienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sorbic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SORBIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X045WJ989B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SORBIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (2E,4E)-2,4-Hexadienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

274.1 °F (NTP, 1992), Between 133 °C and 135 °C, after vacuum drying for four hours in a sulphuric acid desiccator, 134.5 °C | |

| Record name | SORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SORBIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SORBIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (2E,4E)-2,4-Hexadienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Core Antimicrobial Mechanism of Sorbic Acid on Fungi: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbic acid, a naturally occurring unsaturated fatty acid, is a widely utilized food preservative renowned for its fungistatic properties. Its efficacy in inhibiting the growth of a broad spectrum of molds and yeasts has cemented its role in the food and beverage industry. This technical guide provides a comprehensive exploration of the core antimicrobial mechanisms of this compound against fungi, delving into its multifaceted effects on fungal physiology, from the cell membrane to intracellular processes and signaling pathways. This document is intended to serve as a detailed resource, presenting quantitative data, experimental methodologies, and visual representations of the key mechanisms of action to aid in research and development efforts.

The Classical Weak Acid Theory and Beyond: Intracellular Acidification

The primary and most well-established mechanism of this compound's antifungal action is rooted in the "classical weak acid theory". This compound, with a pKa of 4.76, exists predominantly in its undissociated, lipophilic form at pH values below its pKa. This characteristic allows it to readily diffuse across the fungal plasma membrane into the neutral cytoplasm (pH ~7.2-7.6)[1][2].

Once inside the cell, the higher pH causes the this compound molecule to dissociate, releasing a proton (H+) and a sorbate (B1223678) anion. This leads to a decrease in the intracellular pH (pHint), a phenomenon known as intracellular acidification[1][2]. This disruption of pH homeostasis has several detrimental consequences for the fungal cell:

-

Enzyme Inhibition: Many essential metabolic enzymes have optimal pH ranges for their activity. A drop in intracellular pH can lead to the inhibition of key enzymes involved in glycolysis and other metabolic pathways, thereby disrupting energy production[3].

-

Disruption of Proton Motive Force: The proton gradient across the plasma membrane is crucial for various cellular processes, including nutrient transport. Intracellular acidification can dissipate this proton motive force, impairing the uptake of essential nutrients.

-

Inhibition of Spore Germination and Mycelial Growth: The disruption of cellular pH and metabolism significantly delays spore germination and inhibits subsequent mycelial growth[2].

However, studies have shown that intracellular acidification alone does not fully account for the potent antifungal activity of this compound, suggesting the involvement of other mechanisms[2].

Disruption of the Fungal Cell Membrane and Associated Functions

This compound's lipophilic nature facilitates its interaction with the fungal cell membrane, leading to a cascade of disruptive effects:

-

Alteration of Membrane Fluidity and Permeability: By intercalating into the lipid bilayer, this compound can alter the physical properties of the cell membrane, affecting its fluidity and permeability. This can lead to leakage of essential cellular components.

-

Inhibition of Membrane-Bound Enzymes: The activity of several membrane-associated enzymes can be directly inhibited by this compound. This includes enzymes involved in nutrient transport and signaling.

-

Impact on Lipid Composition: Studies on Penicillium roqueforti have shown that exposure to potassium sorbate leads to changes in the composition of phospholipids (B1166683) and neutral lipids. A notable effect is a drastic decrease in linoleic acid content, suggesting an impact on Δ12 desaturase activity, which is crucial for the adaptive response of fungi to environmental stress.

Inhibition of Key Fungal Enzymes

This compound has been shown to inhibit a variety of essential fungal enzymes, contributing significantly to its fungistatic effect. This inhibition can occur through direct interaction with the enzyme's active site or by altering the intracellular environment.

-

Glycolytic Enzymes: Enzymes such as enolase and lactate (B86563) dehydrogenase, which are critical for carbohydrate metabolism, are inhibited by this compound[3].

-

Citric Acid Cycle Enzymes: Key enzymes of the citric acid cycle, including malate (B86768) dehydrogenase, isocitrate dehydrogenase, succinate (B1194679) dehydrogenase, and fumarase, have been reported to be inhibited by this compound, further disrupting cellular respiration and energy production[3].

-

Catalase and Peroxidase: These enzymes are crucial for protecting the fungal cell from oxidative stress by detoxifying reactive oxygen species (ROS). This compound has been found to inhibit both catalase and peroxidase activity, rendering the fungus more susceptible to oxidative damage[3].

-

Sulfhydryl Enzymes: this compound can react with the sulfhydryl groups of enzymes, leading to their inactivation. This is a proposed mechanism for the inhibition of various enzymes, including yeast alcohol dehydrogenase[4].

Induction of Oxidative Stress and Mitochondrial Dysfunction

Recent evidence points towards the induction of oxidative stress as another significant mechanism of this compound's antifungal action.

-

Reactive Oxygen Species (ROS) Production: this compound treatment has been shown to increase the production of ROS within fungal cells. This can lead to damage of cellular components, including proteins, lipids, and DNA.

-

Mitochondrial Dysfunction: Mitochondria are a primary target of this compound. It can disrupt the mitochondrial membrane potential and interfere with the electron transport chain, leading to impaired respiration and a further increase in ROS production[1][5]. This is supported by observations that fermentative yeasts, which are less reliant on respiration, tend to be more resistant to this compound[5].

Fungal Stress Response and Signaling Pathways

Fungi have evolved sophisticated signaling pathways to sense and respond to environmental stresses, including the presence of weak acids like this compound. Understanding these pathways is crucial for developing more effective antifungal strategies.

-

High Osmolarity Glycerol (HOG) Pathway: The HOG pathway is a conserved MAP kinase signaling cascade that plays a central role in the response to various stresses, including osmotic and oxidative stress. Studies in Candida glabrata have demonstrated that this compound stress activates the HOG pathway. This pathway is involved in regulating gene expression to counteract the detrimental effects of the acid[6].

-

Transcriptional Regulation: The fungal response to this compound involves significant changes in gene expression, orchestrated by specific transcription factors.

-

Msn2/Msn4: These general stress response transcription factors are involved in regulating the expression of a wide range of stress-responsive genes in Saccharomyces cerevisiae.

-

War1: In S. cerevisiae, the transcription factor War1p is a key regulator of the ABC transporter Pdr12p, which actively pumps weak acid anions out of the cell, conferring resistance[7].

-

SdrA and WarB: In Aspergillus niger, the Zn2Cys6 transcription factors SdrA and WarB have been identified as important regulators of the this compound stress response, with their deletion leading to increased sensitivity[8].

-

The interplay of these signaling pathways and transcription factors determines the ability of a fungus to adapt and survive in the presence of this compound.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Fungi

| Fungal Species | Substrate/Medium | pH | Temperature (°C) | MIC (mM) | Reference |

| Aspergillus niger (conidia) | ACM | 4.0 | 28 | 4.5 | [2] |

| Aspergillus niger (mycelia) | ACM | 4.0 | 28 | 1.5 | [2] |

| Penicillium roqueforti (resistant strains) | Malt Extract Broth | - | - | up to 21.2 | [9] |

| Penicillium roqueforti (sensitive strains) | Malt Extract Broth | - | - | 4.2 | [9] |

| Saccharomyces cerevisiae | YEPD | 4.0 | 24 | ~2.0 | [10] |

| Zygosaccharomyces bailii | - | - | - | >7.6 (resistant sub-population) | [9] |

Table 2: Quantitative Effects of this compound on Aspergillus niger

| Parameter | This compound Concentration (mM) | pH | Observation | Reference |

| Biomass Yield Inhibition (48h) | 3.0 | 4.0 | 67% reduction | [2] |

| Biomass Yield Inhibition (72h) | 3.0 | 4.0 | 54% reduction | [2] |

| Spore Germination Delay | 1.0 | 4.0 | Germination between 12-18h (vs. 6-12h in control) | [2] |

| Spore Germination Delay | 3.0 | 4.0 | Germination delayed for at least 24h | [2] |

| Cytosolic pH (pHcyt) Change | 3.0 | 4.0 | Rapid decline by more than 1 pH unit | [2] |

| Intracellular ATP Pools | 3.0 | 4.0 | Dramatic and unrecoverable decrease | [2] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.

Methodology (Broth Microdilution):

-

Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or dimethyl sulfoxide) and sterilize by filtration.

-

Preparation of Fungal Inoculum: Grow the fungal strain on an appropriate agar (B569324) medium. Harvest spores or yeast cells and suspend them in sterile saline or broth. Adjust the concentration of the inoculum to a standardized value (e.g., 10^5 spores/mL) using a hemocytometer or by spectrophotometry.

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in a suitable liquid growth medium (e.g., Potato Dextrose Broth, Malt Extract Broth) to achieve a range of final concentrations. The pH of the medium should be adjusted to the desired value (e.g., 4.0).

-

Inoculation: Inoculate each well with the standardized fungal suspension. Include a positive control well (medium with inoculum, no this compound) and a negative control well (medium only).

-

Incubation: Incubate the microtiter plate at the optimal growth temperature for the fungus for a specified period (e.g., 48-72 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity for yeasts, mycelial growth for molds) is observed.

Measurement of Intracellular pH using ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: The chemical shift of intracellular inorganic phosphate (B84403) (Pi) is pH-dependent. By measuring the chemical shift of the cytoplasmic and vacuolar Pi pools using ³¹P NMR, the pH of these compartments can be determined.

Methodology (adapted from Plumridge et al., 2004):

-

Fungal Culture and Immobilization: Grow the fungal mycelia in a suitable liquid medium. To facilitate perfusion in the NMR tube, immobilize the biomass in a matrix such as alginate beads.

-

NMR Sample Preparation: Pack the immobilized mycelia into an NMR tube equipped with a perfusion system.

-

Perfusion and Equilibration: Perfuse the cells with a buffered medium (e.g., at pH 4.0) saturated with oxygen to maintain aerobic conditions. Allow the cells to equilibrate for a period (e.g., 2 hours) to reach a steady state.

-

Acquisition of Baseline Spectra: Acquire ³¹P NMR spectra to determine the initial cytosolic and vacuolar pH based on the chemical shifts of the respective Pi peaks.

-

This compound Treatment: Introduce this compound into the perfusion buffer at the desired concentration.

-

Time-course NMR Spectroscopy: Acquire a series of ³¹P NMR spectra over time to monitor the changes in the chemical shifts of the intracellular Pi peaks following the addition of this compound.

-

Data Analysis: Calibrate the chemical shifts to pH values using a standard titration curve of inorganic phosphate. Plot the change in intracellular pH over time.

Assay of Catalase Activity

Principle: Catalase catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen. The activity of catalase can be determined by measuring the rate of H₂O₂ disappearance, which can be monitored spectrophotometrically by the decrease in absorbance at 240 nm.

Methodology (adapted from Bio-protocol):

-

Preparation of Cell-Free Extract:

-

Harvest fungal cells by centrifugation.

-

Wash the cells with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

-

Resuspend the cells in the same buffer containing protease inhibitors.

-

Disrupt the cells by mechanical means (e.g., bead beating, sonication) on ice.

-

Centrifuge the lysate to remove cell debris and collect the supernatant (cell-free extract).

-

-

Protein Quantification: Determine the total protein concentration of the cell-free extract using a standard method (e.g., Bradford assay).

-

Catalase Activity Assay:

-

In a quartz cuvette, add a reaction mixture containing phosphate buffer and the cell-free extract (diluted to an appropriate concentration).

-

Initiate the reaction by adding a known concentration of H₂O₂ (e.g., 10 mM final concentration).

-

Immediately monitor the decrease in absorbance at 240 nm over a set period (e.g., 2 minutes) using a spectrophotometer.

-

-

Calculation of Activity: Calculate the catalase activity based on the rate of change in absorbance and the molar extinction coefficient of H₂O₂ at 240 nm. Express the activity as units per milligram of protein.

Mandatory Visualization

Caption: Overview of this compound's entry and primary mechanisms of action in fungi.

Caption: Signaling pathways involved in the fungal response to this compound stress.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The antimicrobial mechanism of this compound against fungi is a complex and multifactorial process. While intracellular acidification remains a cornerstone of its action, it is clear that its effects on the cell membrane, direct inhibition of key metabolic enzymes, and the induction of oxidative stress are also critical components of its fungistatic activity. Fungi, in turn, have developed sophisticated stress response pathways to counteract these effects. A thorough understanding of these intricate interactions is paramount for the development of novel and more effective antifungal strategies, both in the context of food preservation and in the broader field of medical mycology. This guide provides a foundational resource for researchers and professionals working to harness and overcome the potent antifungal properties of this compound.

References

- 1. Fungal metabolites of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Weak Acid Preservative this compound Inhibits Conidial Germination and Mycelial Growth of Aspergillus niger through Intracellular Acidification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. extension.iastate.edu [extension.iastate.edu]

- 4. researchgate.net [researchgate.net]

- 5. The Preservative this compound Targets Respiration, Explaining the Resistance of Fermentative Spoilage Yeast Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stress signalling to fungal stress-activated protein kinase pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. molbiolcell.org [molbiolcell.org]

- 8. Natural Variation and the Role of Zn<sub>2</sub>Cys<sub>6</sub> Transcription Factors SdrA, WarA and WarB in this compound Resistance of <i>Aspergillus niger</i> - ProQuest [proquest.com]

- 9. High this compound resistance of Penicillium roqueforti is mediated by the SORBUS gene cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to Sorbic Acid: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies of sorbic acid. The information is intended to support researchers, scientists, and professionals in drug development in their understanding and application of this widely used organic compound. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key analyses are provided.

Chemical Structure and Identification

This compound, systematically named (2E,4E)-hexa-2,4-dienoic acid, is a naturally occurring organic compound first isolated from the unripe berries of the rowan tree (Sorbus aucuparia).[1][2] It is a short-chain unsaturated fatty acid with the chemical formula C₆H₈O₂.[1] The molecule features a carboxylic acid group and two conjugated double bonds in the trans configuration, which is the most thermodynamically stable and antimicrobially active isomer.[3]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a white, crystalline powder with a faint, characteristic odor and a slightly acidic taste.[4][5] It is slightly soluble in water and readily sublimes.[1] The following tables summarize its key physicochemical properties.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| IUPAC Name | (2E,4E)-hexa-2,4-dienoic acid | [4] |

| CAS Number | 110-44-1 | [1] |

| Molecular Formula | C₆H₈O₂ | [4] |

| Molar Mass | 112.13 g/mol | [4] |

| Appearance | White crystalline powder | [4][5] |

| Melting Point | 132-135 °C | [4][5] |

| Boiling Point | 228 °C (decomposes) | [1] |

| Density | 1.204 g/cm³ | [1] |

| pKa | 4.76 | [1] |

Table 2: Solubility of this compound at 20°C

| Solvent | Solubility ( g/100 mL) | References |

| Water | 0.16 | [6] |

| Ethanol (100%) | 12.90 | [6] |

| Ethanol (5%) | 0.16 | [6] |

| Sucrose (10%) | 0.15 | [6] |

| Sucrose (40%) | 0.10 | [6] |

| Sucrose (60%) | 0.08 | [6] |

Spectral Data

The spectral data of this compound are crucial for its identification and quantification.

Table 3: Spectral Properties of this compound

| Technique | Wavelength/Wavenumber | Solvent/Medium | References |

| UV-Vis | λmax = 254 ± 2 nm | Isopropanol (B130326) | [7] |

| FTIR (cm⁻¹) | 2500-3500 (O-H stretch), 1694 (C=O stretch), 1613-1638 (C=C stretch), 1377 (CH₃ bend), 1266 (C-O-H stretch), 998 (trans C=C bend) | KBr pellet | [8] |

Table 4: ¹H NMR Spectral Data of this compound in CDCl₃

| Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 5.83 | d | 15.3 |

| H-3 | 7.35 | dd | 15.3, 10.0 |

| H-4 | 6.25 | m | - |

| H-5 | 6.08 | m | - |

| H-6 | 1.88 | d | 6.8 |

| -COOH | 12.1 (broad s) | s | - |

Table 5: ¹³C NMR Spectral Data of this compound in CDCl₃

| Atom | Chemical Shift (δ, ppm) |

| C-1 (COOH) | 172.5 |

| C-2 | 118.0 |

| C-3 | 147.5 |

| C-4 | 129.5 |

| C-5 | 140.0 |

| C-6 (CH₃) | 18.8 |

Antimicrobial Mechanism of Action

This compound is a widely used preservative due to its ability to inhibit the growth of molds, yeasts, and some bacteria.[1] Its antimicrobial activity is primarily attributed to the undissociated form of the acid, making it more effective in acidic environments (pH < 6.5).[1]

The primary mechanisms of action involve:

-

Enzyme Inhibition: this compound is known to inhibit various enzymes crucial for microbial metabolism. A key target is sulfhydryl enzymes, where the α,β-unsaturated carbonyl system of this compound can undergo a Michael addition with the thiol group of cysteine residues in the enzyme's active site, leading to inactivation.[1][9] Enzymes in the glycolytic pathway and the citric acid cycle, such as enolase, lactate (B86563) dehydrogenase, and succinate (B1194679) dehydrogenase, are also inhibited.[10]

-

Disruption of Cell Membrane Function: As a lipophilic molecule, undissociated this compound can readily pass through the microbial cell membrane. Once inside the more neutral cytoplasm, it dissociates, releasing protons and lowering the intracellular pH.[3] This acidification disrupts the proton motive force across the membrane, interfering with nutrient transport and energy production (ATP synthesis).[4]

The following diagram illustrates the proposed mechanism of this compound's antimicrobial action.

Caption: Antimicrobial mechanism of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and synthesis of this compound.

Laboratory Synthesis of this compound from Crotonaldehyde and Malonic Acid

This protocol is adapted from Organic Syntheses.[2]

Materials:

-

Crotonaldehyde (b.p. 102–103 °C)

-

Malonic acid (m.p. 134–135 °C)

-

Pyridine (b.p. 113–115 °C)

-

Concentrated sulfuric acid

-

Ice

-

Water

Procedure:

-

In a 1-L flask equipped with a reflux condenser, combine 80 g (93.2 mL, 1.14 moles) of crotonaldehyde, 120 g (1.15 moles) of malonic acid, and 120 g (122 mL, 1.52 moles) of pyridine.

-

Heat the mixture on a steam bath for 3 hours. The evolution of carbon dioxide should nearly cease by the end of this period.

-

Cool the flask and its contents in an ice bath.

-

With shaking, slowly add a solution of 42.5 mL (0.76 mole) of concentrated sulfuric acid in 100 mL of water. A significant portion of the this compound will precipitate.

-

To maximize precipitation, chill the solution in an ice bath for an additional 3 hours.

-

Filter the crude this compound by suction and wash it once with a small amount of ice water.

-

Recrystallize the crude product from 250 mL of boiling water.

-

Allow the recrystallized solution to stand overnight in a refrigerator to induce crystallization of purified this compound.

-

Filter the purified this compound. The expected melting point is 134 °C. The typical yield is 36–41 g (28–32%).

The following diagram outlines the workflow for the synthesis of this compound.

Caption: Workflow for this compound synthesis.

Determination of pKa by Potentiometric Titration

This protocol provides a general procedure for determining the acid dissociation constant (pKa) of this compound.

Materials and Equipment:

-

This compound

-

0.1 M Sodium hydroxide (B78521) (NaOH) solution, standardized

-

Deionized water, boiled to remove CO₂

-

pH meter with a combination pH electrode

-

Magnetic stirrer and stir bar

-

Buret, 50 mL

-

Beaker, 250 mL

Procedure:

-

Preparation of this compound Solution: Accurately weigh approximately 0.25 g of this compound and dissolve it in 50 mL of methanol (B129727) (previously neutralized with 0.1 M NaOH). Transfer the solution to a 250 mL beaker and add 50 mL of deionized water.

-

Titration Setup: Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution. Position the buret filled with standardized 0.1 M NaOH solution above the beaker.

-

Titration: Begin stirring the solution and record the initial pH. Add the NaOH solution in small increments (e.g., 0.5-1.0 mL) and record the pH after each addition, allowing the reading to stabilize. As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately determine the equivalence point. Continue the titration until the pH remains relatively constant after the equivalence point.

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This corresponds to the volume of NaOH required to completely neutralize the this compound.

-

The pKa is equal to the pH at the half-equivalence point (i.e., at half the volume of NaOH required to reach the equivalence point).

-

Alternatively, a first or second derivative plot can be used to more accurately determine the equivalence point.

-

Determination of this compound Concentration by UV/Vis Spectrophotometry

This protocol describes a method for quantifying this compound in a sample.

Materials and Equipment:

-

This compound standard

-

Isopropanol

-

UV/Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound (e.g., 100 mg/L) by accurately weighing the standard and dissolving it in isopropanol in a volumetric flask.

-

Prepare a series of working standard solutions of known concentrations (e.g., 1, 2, 5, 10, 15 mg/L) by diluting the stock solution with isopropanol.

-

-

Preparation of Sample Solution:

-

Dissolve a known amount of the sample containing this compound in isopropanol.

-

If necessary, filter the solution to remove any particulate matter.

-

Dilute the sample solution with isopropanol to a concentration expected to be within the range of the standard solutions.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to measure absorbance at the λmax of this compound in isopropanol (approximately 254 nm).

-

Use isopropanol as the blank to zero the instrument.

-

Measure the absorbance of each standard solution and the sample solution.

-

-

Data Analysis:

-

Create a calibration curve by plotting the absorbance of the standard solutions (y-axis) against their corresponding concentrations (x-axis).

-

Determine the concentration of this compound in the sample solution by interpolating its absorbance on the calibration curve.

-

Calculate the concentration of this compound in the original sample, taking into account any dilutions made.

-

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, spectral data, and antimicrobial mechanism of this compound. The inclusion of detailed experimental protocols for its synthesis and analysis aims to provide a practical resource for researchers and professionals. The structured presentation of quantitative data and the visualization of complex relationships are intended to facilitate a deeper understanding and application of this important compound in various scientific and industrial settings.

References

- 1. rsc.org [rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029596) [hmdb.ca]

- 4. rsc.org [rsc.org]

- 5. snowhitechem.com [snowhitechem.com]

- 6. extension.iastate.edu [extension.iastate.edu]

- 7. This compound VINYL ESTER(42739-26-4) 1H NMR spectrum [chemicalbook.com]

- 8. MECHANISMS IN THE INHIBITION OF MICROORGANISMS BY this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solved The chemical shift values of this 13C NMR | Chegg.com [chegg.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Natural occurrence and isolation of sorbic acid from Sorbus aucuparia.

An In-depth Technical Guide on the Natural Occurrence and Isolation of Sorbic Acid from Sorbus aucuparia

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of this compound within the berries of the European mountain ash, Sorbus aucuparia, and provides a comprehensive overview of its isolation. This compound, a widely utilized antimicrobial preservative in the food and pharmaceutical industries, exists naturally in these berries in the form of its precursor, parathis compound. This document outlines the biosynthetic origins of parathis compound, details established protocols for its extraction and subsequent conversion to this compound, and presents relevant quantitative data in a clear, accessible format.

Natural Occurrence and Biosynthesis

This compound (trans,trans-2,4-hexadienoic acid) is not directly present in the berries of Sorbus aucuparia. Instead, it is found as its lactone precursor, parathis compound ((S)-5,6-dihydro-6-methyl-2H-pyran-2-one). The concentration of parathis compound varies with the ripeness of the berries.

Table 1: Quantitative Occurrence of Parathis compound in Sorbus aucuparia Berries

| Analyte | Plant Material | Concentration | Reference |

| Parathis compound | Green Berries (dry matter) | 132.3 mg / 100 g | [1] |

| This compound Equivalent | Fresh Berries | ~ 0.1% | [2] |

The biosynthesis of parathis compound in Sorbus aucuparia follows the acetate-malonate pathway.[3] This pathway involves the condensation of acetyl-CoA with malonyl-CoA units to build the carbon backbone of the molecule. While the precise enzymatic steps in Sorbus aucuparia are not fully elucidated, the general pathway provides a framework for understanding its formation.

Caption: Biosynthetic pathway of parathis compound via the acetate-malonate route.

Isolation of this compound

The isolation of this compound from Sorbus aucuparia is a multi-step process that involves the extraction of parathis compound from the berries and its subsequent conversion to this compound. The historical method, first described by A. W. von Hofmann in 1859, involved the distillation of rowanberry oil to obtain parathis compound, which was then hydrolyzed. Modern adaptations of this process form the basis of the experimental protocols outlined below.

Caption: Experimental workflow for the isolation of this compound from Sorbus aucuparia.

Experimental Protocols

The following protocols are based on established methodologies for the extraction and conversion of parathis compound to this compound.

1. Extraction of Parathis compound from Dried Berries

This protocol is adapted from a study that optimized the leaching and distillation conditions.[4]

-

Materials:

-

Dried Sorbus aucuparia berries, crushed to 35-40 mesh.

-

Deionized water.

-

Alkali solution (e.g., calcium hydroxide (B78521) or potassium hydroxide) for malic acid removal.

-

Sulfuric acid (H₂SO₄).

-

-

Procedure:

-

Leaching: Macerate 100 g of crushed, dried berries in deionized water. The optimal leaching time is 6 hours at room temperature or 4 hours at 40°C.

-

Filtration: Filter the mixture to separate the aqueous juice from the solid berry material.

-

Malic Acid Removal: Add an alkali solution to the juice to precipitate malic acid. The specific amount should be determined by titration or monitoring the pH. Filter the mixture to remove the precipitated malates.

-

Concentration: Concentrate the filtrate by evaporation under reduced pressure to obtain a syrup. For 100 g of starting material, concentrate to approximately 50 ml.

-

Steam Distillation: Transfer the syrup to a distillation flask. Add 30 ml of sulfuric acid. Perform steam distillation at atmospheric pressure to isolate the parathis compound in the distillate. This step is reported to have a yield of approximately 70%.[4]

-

2. Hydrolysis of Parathis compound to this compound

Parathis compound can be converted to this compound through acid or base-catalyzed hydrolysis, or by thermal treatment.

-

Acid-Catalyzed Hydrolysis:

-

Acidify the parathis compound distillate with a strong acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

-

Heat the mixture under reflux. The reaction time and temperature will influence the conversion rate. (Specific conditions from literature for this exact starting material are sparse, but general lactone hydrolysis protocols can be adapted).

-

-

Base-Catalyzed Hydrolysis (Saponification):

-

Treat the parathis compound distillate with a stoichiometric amount of a base, such as potassium hydroxide (KOH), to form the potassium salt of this compound.

-

Heat the mixture to ensure complete saponification.

-

Acidify the resulting solution with a strong acid to precipitate this compound.

-

3. Purification and Characterization

-

Purification:

-

The crude this compound obtained after hydrolysis can be purified by recrystallization from hot water or aqueous ethanol.

-

-

Characterization:

-

Melting Point: Pure this compound has a melting point of 132-135°C.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the quantitative analysis and purity assessment of this compound.

-

Typical Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Detection: UV detection at approximately 254 nm.

-

-

Spectroscopy:

-

UV-Vis Spectroscopy: this compound exhibits a characteristic UV absorption maximum at around 254 nm.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the carboxylic acid and conjugated double bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the isolated this compound.

-

-

Table 2: Summary of Key Experimental Parameters

| Step | Parameter | Value/Condition | Reference |

| Leaching | Temperature | Room Temperature or 40°C | |

| Duration | 6 hours (RT) or 4 hours (40°C) | ||

| Steam Distillation | Acidification | 30 ml H₂SO₄ per 50 ml syrup | |

| Yield | ~70% | ||

| Characterization | HPLC UV Detection | ~254 nm |

Conclusion

Sorbus aucuparia berries represent a viable natural source for the production of this compound. The isolation process, while involving multiple steps, relies on fundamental chemical principles of extraction, distillation, and hydrolysis. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, food science, and drug development, enabling further investigation and potential optimization of the extraction and purification of this important antimicrobial compound.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of parathis compound (hex-2-en-5-olide) by the rowan berry (Sorbus aucuparia L.) - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. Isolation of this compound from the Mountain Ash Berries (I) -Korean Journal of Food Science and Technology | Korea Science [koreascience.kr]

The Influence of pKa on the Antimicrobial Efficacy of Sorbic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbic acid, a naturally occurring unsaturated fatty acid, and its more soluble salt, potassium sorbate (B1223678), are widely utilized as antimicrobial preservatives in a diverse range of products, including food, beverages, and pharmaceuticals.[1][2] Their primary function is to inhibit the growth of yeasts and molds, although they also exhibit selective activity against bacteria.[3] The efficacy of this compound as a preservative is intrinsically linked to its acid dissociation constant (pKa) and the pH of the surrounding medium. This technical guide provides an in-depth exploration of the pKa value of this compound, its profound effect on antimicrobial activity, and the underlying mechanisms of action.

The Critical Role of pKa in Antimicrobial Activity

The pKa is the pH at which an acid exists in equilibrium between its protonated (undissociated) and deprotonated (dissociated or ionized) forms. For this compound, the pKa value is approximately 4.76 .[4][5] This means that at a pH of 4.76, 50% of the this compound molecules are in the undissociated form and 50% are in the dissociated sorbate form.

The antimicrobial activity of this compound is almost exclusively attributed to its undissociated form . This is because the undissociated molecule is lipophilic and can readily penetrate the microbial cell membrane. In contrast, the charged sorbate ion is less able to cross the lipid-rich cell membrane, significantly diminishing its antimicrobial effect.

Consequently, the antimicrobial potency of this compound is highly dependent on the pH of the environment. In acidic conditions (pH < 4.76), a greater proportion of this compound exists in its undissociated, active form, leading to enhanced antimicrobial activity. As the pH increases above the pKa, the equilibrium shifts towards the dissociated, less active sorbate form, resulting in a marked decrease in efficacy.

Quantitative Data Summary

The relationship between pH, the degree of dissociation of this compound, and its minimum inhibitory concentration (MIC) against various microorganisms is summarized in the following tables.

Table 1: Dissociation of this compound at Various pH Values

| pH | % Undissociated this compound |

| 3.0 | 98.2 |

| 3.5 | 94.7 |

| 4.0 | 85.0 |

| 4.5 | 64.0 |

| 4.76 (pKa) | 50.0 |

| 5.0 | 36.0 |

| 5.5 | 15.0 |

| 6.0 | 5.7 |

| 6.5 | 1.8 |

| 7.0 | 0.6 |

Data compiled from multiple sources.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Yeasts at Various pH Values

| Yeast Species | pH | MIC (ppm) |

| Saccharomyces cerevisiae | 3.0 | 25 |

| Saccharomyces ellipsoideus | 3.5 | 50 - 200 |

| Saccharomyces spp. | 3.2 - 5.7 | 30 - 100 |

Source: Adapted from various studies.

Table 3: Minimum Inhibitory Concentration (MIC) of this compound Against Molds at Various pH Values

| Mold Species | pH | MIC (%) |

| Alternaria solani | 5.0 | 0.02 |

| Penicillium citrinum | 5.0 | 0.08 |

| Aspergillus niger | 5.0 | 0.08 |

| Penicillium digitatum | 4.75 | 0.02 - 0.025 |

| Penicillium digitatum & P. italicum (as Potassium Sorbate) | 5.5 | 0.06 - 0.08 |

Source: Adapted from various studies.

Table 4: Minimum Inhibitory Concentration (MIC) of this compound Against Bacteria at Various pH Values

| Bacterial Species | pH 5.5 (ppm) | pH 6.0 (ppm) |

| Erwinia carotovora | 25 | >25 |

Source: Adapted from a study on weak-acid type preservatives.

Mechanism of Antimicrobial Action

The primary mechanism by which undissociated this compound inhibits microbial growth is through the disruption of cellular functions upon its entry into the cytoplasm.

Caption: Mechanism of this compound antimicrobial activity.

Once inside the cell, where the pH is typically neutral or slightly alkaline, the undissociated this compound releases its proton. This has two primary detrimental effects:

-